- Synthesis and pharmacological activity of analogs of the endogenous neuropeptide cycloprolylglycine, Pharmaceutical Chemistry Journal, 2012, 46(2), 96-102

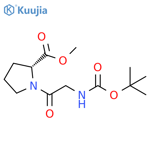

Cas no 96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)

![(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure](https://fr.kuujia.com/scimg/cas/96193-26-9x500.png)

96193-26-9 structure

Nom du produit:(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Numéro CAS:96193-26-9

Le MF:C7H10N2O2

Mégawatts:154.166501522064

MDL:MFCD14636653

CID:800127

PubChem ID:854022

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Propriétés chimiques et physiques

Nom et identifiant

-

- (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

- (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

- (8AR)-HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE

- Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-, (8aR)-

- Cyclo-D-prolylglycine

- (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (ACI)

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- (ZCI)

- D

- CHEMBL3792710

- AS-68534

- EN300-7413944

- SCHEMBL4243772

- Z1255467122

- MFCD14636653

- 96193-26-9

- OWOHLURDBZHNGG-RXMQYKEDSA-N

- CS-0046916

- (8aR)perhydropyrrolo[1,2-alpha]pyrazine-1,4-dione

- AKOS022171461

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-

- P11747

- (8aR)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

- (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione

-

- MDL: MFCD14636653

- Piscine à noyau: 1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1

- La clé Inchi: OWOHLURDBZHNGG-RXMQYKEDSA-N

- Sourire: O=C1NCC(=O)N2CCC[C@H]12

Propriétés calculées

- Qualité précise: 154.074227566g/mol

- Masse isotopique unique: 154.074227566g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 0

- Complexité: 215

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 1

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -0.6

- Surface topologique des pôles: 49.4Ų

Propriétés expérimentales

- Dense: 1.32

- Point de fusion: 205-208 ºC

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D767898-5g |

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |

96193-26-9 | 95% | 5g |

$620 | 2024-06-06 | |

| eNovation Chemicals LLC | D767898-250mg |

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- |

96193-26-9 | 95% | 250mg |

$155 | 2024-06-06 | |

| Enamine | EN300-7413944-0.5g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.5g |

$121.0 | 2023-06-04 | |

| Enamine | EN300-7413944-0.05g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.05g |

$36.0 | 2023-06-04 | |

| Enamine | EN300-7413944-0.1g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.1g |

$54.0 | 2023-06-04 | |

| Enamine | EN300-7413944-1.0g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 1g |

$154.0 | 2023-06-04 | |

| Enamine | EN300-7413944-2.5g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 2.5g |

$268.0 | 2023-06-04 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00416-25g |

(8aR)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

96193-26-9 | 95% | 25g |

$1180 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1103832-5g |

(R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

96193-26-9 | 95% | 5g |

$750 | 2024-07-24 | |

| Enamine | EN300-7413944-0.25g |

(8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione |

96193-26-9 | 95% | 0.25g |

$77.0 | 2023-06-04 |

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Formic acid ; 2 h, rt

1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux

1.2 Solvents: (±)-2-Butanol , Toluene ; 2.5 h, reflux

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Ammonia

Référence

- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

Méthode de production 3

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid ; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux

1.2 Reagents: Triethylamine Solvents: Methanol ; 6 h, reflux

Référence

- Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

Méthode de production 4

Conditions de réaction

Référence

- Aralkyl diazabicycloalkane derivatives for CNS disorders, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Chlorobenzene ; rt → 0 °C

1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt

1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C

1.2 Reagents: Chlorodiphenylphosphine ; 0 °C; 0 °C → rt; 15 min, rt

1.3 Solvents: Chlorobenzene ; rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C

Référence

- Direct Acyl Substitution of Carboxylic Acids: A Chemoselective O- to N-Acyl Migration in the Traceless Staudinger Ligation, Chemistry - A European Journal, 2012, 18(45), 14444-14453

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Raw materials

- Ethyl 2-Azidoacetate

- Glycine, N-[1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl]-, methyl ester

- N-[(1,1-Dimethylethoxy)carbonyl]glycyl-D-proline methyl ester

- D-Proline

- (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Preparation Products

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Littérature connexe

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) Produits connexes

- 16395-58-7(N-Acetyl-L-prolinamide)

- 60675-77-6(Big Gastrin I Human)

- 102767-28-2(Levetiracetam)

- 33996-58-6(Etiracetam)

- 2171257-27-3(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)propanamidoacetic acid)

- 2034232-35-2(N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 174878-15-0(N-(2-Aminoethyl)-2-(methylamino)benzamide)

- 2253632-52-7(2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one)

- 1598003-75-8(3-(1-methyl-1H-1,2,3-triazol-5-yl)butan-1-amine)

- 1366560-79-3((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-nitrophenyl)propanoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96193-26-9)(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Pureté:99%

Quantité:1g

Prix ($):158.0